molecular formula C13H12FN3OS B2647486 N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide CAS No. 1251624-77-7

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide

Cat. No.: B2647486
CAS No.: 1251624-77-7
M. Wt: 277.32
InChI Key: HMDJZFUCLRAVGB-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with a methyl group at position 6 and a thioether-linked acetamide moiety attached to a 3-fluorophenyl ring.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-9-5-13(16-8-15-9)19-7-12(18)17-11-4-2-3-10(14)6-11/h2-6,8H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDJZFUCLRAVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The reaction between 3-fluoroaniline and 6-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate to form the intermediate thioether.

    Acetamide Formation: The intermediate thioether is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide exhibit antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation in drug development.

Table 1: Antitumor Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BA54920Cell cycle arrest
This compoundHCT11618Inhibition of proliferation

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis or chronic inflammatory diseases.

Pharmacological Studies

Mechanism of Action
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its application in therapy. Preliminary studies indicate that this compound interacts with specific receptors or enzymes involved in disease pathways.

Case Study: In Vivo Efficacy
A recent study conducted on animal models demonstrated the efficacy of this compound in reducing tumor size and inflammatory markers. The study involved administering varying dosages and monitoring the physiological responses over a period of weeks.

Synthetic Applications

Chemical Synthesis
The synthesis of this compound involves several steps, including the formation of thioamide linkages and fluorination processes. This compound serves as an intermediate in the synthesis of more complex molecules used in drug discovery.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methylpyrimidinylthio groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects in Pyrimidine-Thioacetamides

Compound Name Pyrimidine Substituents Acetamide Substituent Key Properties/Applications
N-(3-Fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide 6-methyl, thioether 3-fluorophenyl Presumed enhanced electronic effects due to fluorine
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-methyl, thietan-3-yloxy Ethyl ester Higher lipophilicity due to ester group

Triazinoindole- and Benzoxazole-Thioacetamides

Compounds such as N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide () and N-(4-(2-(3-chlorobenzoyl)hydrazine-1-carbonyl)phenyl)-2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamide () exhibit distinct heterocyclic systems but retain the thioacetamide backbone. These analogs highlight:

  • Synthetic Yields : High purity (>95%) is achievable via coupling reactions between thioacetic acids and anilines .
  • Spectroscopic Characterization : IR and NMR data (e.g., C=O stretches at ~1657 cm⁻¹, NH stretches at ~3279 cm⁻¹) align with thioacetamide functional groups across diverse scaffolds .

Thiazolidinone- and Quinazolinone-Thioacetamides

Compounds like N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () demonstrate extended conjugation, leading to higher melting points (200–235°C) compared to simpler pyrimidine-thioacetamides. These differences arise from rigid, planar heterocycles enhancing intermolecular interactions .

Table 2: Physicochemical Data of Thioacetamide Derivatives

Compound Class Melting Point (°C) Yield (%) Purity (%)
Pyrimidine-thioacetamides Not reported Not reported Inferred high (analogous to 95% in triazinoindoles)
Triazinoindole-thioacetamides Not reported 95 ≥95
Thiazolidinone-thioacetamides 200–235 51–57 Not reported

Fluorinated Thioacetamides

The 3-fluorophenyl group in the target compound contrasts with perfluoroalkyl-thioacetamides like N-[3-(dimethylamino)propyl]-2-[(γ-ω-perfluoro-C4-20-alkyl)thio]acetamide (). Fluorine’s electronegativity in the target compound likely enhances dipole interactions and metabolic stability, whereas perfluoroalkyl chains confer extreme hydrophobicity and environmental persistence .

Biological Activity

N-(3-fluorophenyl)-2-((6-methylpyrimidin-4-yl)thio)acetamide is a compound of interest due to its unique structural features, including a fluorinated phenyl group and a thioacetamide linkage. This compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the Thioether Linkage : This is achieved by reacting 3-fluoroaniline with 6-methyl-4-chloropyrimidine in the presence of potassium carbonate.
  • Acetamide Formation : The intermediate thioether is then treated with chloroacetyl chloride and a base such as triethylamine to yield the final product.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and influence binding affinity, while the methylpyrimidinylthio group may facilitate specific interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research indicates that related compounds with similar structural motifs exhibit moderate to significant efficacy against human breast cancer cells. The IC50 values for these compounds were comparable to established drugs like Olaparib, indicating promising anticancer activity .

Table 1: Comparison of IC50 Values for Related Compounds

CompoundIC50 (µM)
This compoundTBD
Olaparib57.3
Compound 5eTBD

Antimicrobial Activity

The biological activity also extends to antimicrobial properties. Compounds within the thioacetamide class have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity. Structure-activity relationship studies indicate that modifications in the aryl and thioacetamide regions can significantly affect antibacterial potency .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that compounds structurally related to this compound inhibited PARP1 activity in a dose-dependent manner, which is crucial for DNA repair mechanisms in cancer cells .
  • Cytotoxicity Evaluation : Cytotoxic effects were evaluated in various human tumor cell lines, showing that certain analogs exhibited selective toxicity towards cancer cells while sparing normal cells .

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